5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C6H3BrClN3 and its molecular weight is 232.46 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 103801. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Pyrrolopyrimidine Derivatives
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is utilized in the synthesis of various pyrrolopyrimidine derivatives. For example, Hinshaw et al. (1969) demonstrated its use in producing derivatives related to pyrrolo[2,3-d]pyrimidine nucleoside antibiotics, highlighting its role in the creation of compounds with potential biochemical significance (Hinshaw, Gerster, Robins, & Townsend, 1969). Similarly, Wang et al. (2017) reported a Cu-catalyzed method for synthesizing pyrrolo[2,3-d]pyrimidine derivatives from 5-bromo-2,4-dichloropyrimidine, showcasing a green and economical approach to producing such derivatives (Wang, Zheng, Kong, Zhang, Chen, & Wang, 2017).
Crystal Structure Analysis
The crystal structures of certain pyrrolo[2,3-d]pyrimidine derivatives, including those with 5-bromo-4-chloro substitutions, have been studied to understand their molecular configurations. Asaftei et al. (2009) synthesized and analyzed the crystal structures of 9-(2-bromoethyl)-substituted 7-deazapurines, providing insights into the positioning of side chains relative to the heterocyclic ring (Asaftei, Reichelt, Reuter, & Rosemeyer, 2009).
Antiviral Properties
This compound derivatives have been investigated for their antiviral properties. Bergstrom et al. (1984) explored the antiviral activity of C-5 substituted tubercidin analogues, including 5-bromo derivatives, against various RNA and DNA viruses, demonstrating their potential as biologically active agents (Bergstrom, Brattesani, Ogawa, Reddy, Schweickert, Balzarini, & De Clercq, 1984).
Biochemical Studies
Brdar and Reich (2008) investigated the biochemical properties of 5-bromotubercidin, a synthetic analogue of pyrrolo[2,3-d]pyrimidine ribonucleoside antibiotic tubercidin. Their research revealed its impact on cellular DNA-directed and viral RNA-directed RNA synthesis, offering insights into its biological specificity and selectivity (Brdar & Reich, 2008).
Mechanism of Action
Target of Action
The primary targets of 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine are Janus kinases (JAKs) . JAKs are a type of compounds that inhibit the activity of one or more of the JAK family of enzymes . This interference affects the JAK – signal transducer and activator of transcription protein (STAT) signal pathway , which is involved in cell division and death and in tumor formation processes .
Mode of Action
This compound demonstrates reactivity through electrophilic substitution reactions . This includes nucleophilic aromatic substitution and Suzuki coupling reactions . These reactions allow the compound to interact with its targets, leading to changes in their function.
Biochemical Pathways
The affected pathway is the JAK-STAT signaling pathway . The inhibition of JAKs by this compound disrupts this pathway, leading to downstream effects such as the regulation of cell division and death .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of cell cycle arrest and apoptosis . This is accompanied by a notable increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound exhibits stability under normal temperature and humidity conditions . It may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Safety and Hazards
Properties
IUPAC Name |
5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-3-1-9-6-4(3)5(8)10-2-11-6/h1-2H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLMTRZWMHIZBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=CN=C2Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50418939 | |
Record name | 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50418939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22276-95-5 | |
Record name | 22276-95-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103801 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50418939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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